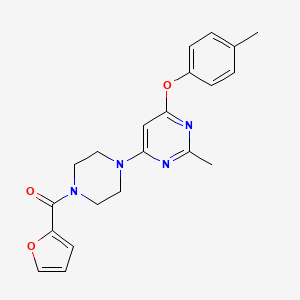

Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Theoretical ¹H NMR spectral features (Table 2) are extrapolated from structurally related compounds:

- Furan protons : Two distinct doublets between δ 6.3–7.2 ppm (H-3 and H-4).

- Piperazine protons : Two triplets (δ 2.8–3.5 ppm) for N–CH₂ groups.

- Pyrimidine protons : A singlet for H-5 (δ 8.1 ppm) and a downfield shift for H-6 (δ 6.9 ppm) due to electron-withdrawing effects of the p-tolyloxy group.

- Methyl groups : δ 2.3 ppm (pyrimidine-CH₃) and δ 2.4 ppm (p-tolyl-CH₃).

¹³C NMR would reveal carbonyl carbon (C=O) at δ 165–170 ppm, furan carbons at δ 110–150 ppm, and pyrimidine carbons at δ 155–160 ppm.

Table 2: Predicted ¹H NMR chemical shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Furan H-3, H-4 | 6.3–7.2 | Doublet |

| Piperazine N–CH₂ | 2.8–3.5 | Triplet |

| Pyrimidine H-5 | 8.1 | Singlet |

| Pyrimidine H-6 | 6.9 | Singlet |

| Methyl (pyrimidine) | 2.3 | Singlet |

| Methyl (p-tolyl) | 2.4 | Singlet |

Infrared (IR) Spectroscopy Functional Group Analysis

Key IR absorption bands (Table 3) are predicted based on functional groups:

- C=O stretch : Strong band at 1650–1680 cm⁻¹.

- Aromatic C–H stretches : 3050–3100 cm⁻¹.

- C–O–C (furan) : 1010–1050 cm⁻¹.

- Pyrimidine ring vibrations : 1500–1600 cm⁻¹.

Table 3: Theoretical IR absorption bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch | 1650–1680 |

| Aromatic C–H stretch | 3050–3100 |

| C–O–C (furan) | 1010–1050 |

| Pyrimidine ring | 1500–1600 |

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]⁺) is expected at m/z 380.45. Predominant fragmentation pathways include:

- Loss of the furan-2-yl group (–C₄H₃O, m/z 291).

- Cleavage of the piperazine ring, yielding fragments at m/z 154 (pyrimidine-CH₃) and m/z 226 (remaining piperazine-methanone).

- Further decomposition of the p-tolyloxy group generates ions at m/z 108 (C₇H₈O⁺).

Properties

IUPAC Name |

furan-2-yl-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-15-5-7-17(8-6-15)28-20-14-19(22-16(2)23-20)24-9-11-25(12-10-24)21(26)18-4-3-13-27-18/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEONHFKVRIJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from the preparation of the individual ring systems. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds. The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester. The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may yield dihydropyrimidines.

Scientific Research Applications

Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The furan and pyrimidine rings can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Key Observations :

- Core Heterocycle: Unlike thienopyrimidine-based analogs (e.g., Compounds 42, 29), the target compound utilizes a pyrimidine core, eliminating the sulfur-containing thiophene ring.

- Substituents: The 6-position p-tolyloxy group distinguishes the target from compounds with morpholine (Compound 29), trifluoromethylphenyl (Compound 9), or unsubstituted phenyl groups (Compound 46 in ). The para-methyl group on the phenoxy moiety enhances lipophilicity (logP ~4.1 estimated) compared to polar groups like morpholine (logP ~2.5) .

- Linker and Acyl Group: The piperazine-furanoyl motif is conserved across multiple analogs, suggesting its role in maintaining conformational flexibility and hydrogen-bond acceptor capacity .

Key Observations :

- Synthesis : The target compound likely shares synthetic steps with analogs like Compound 46 (), involving nucleophilic substitution between a chloropyrimidine intermediate and 1-(2-furoyl)piperazine under basic conditions (e.g., Et3N) .

- Physicochemical Properties : The p-tolyloxy group contributes to higher lipophilicity compared to morpholine- or hydroxyethyl-substituted analogs (e.g., Compound 31, logP 3.5). This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H23FN4O2 |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 946231-37-4 |

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Inhibition of Kinases : Many piperazine derivatives inhibit key kinases involved in cancer progression, such as BRAF and EGFR .

- Antimicrobial Properties : Some derivatives have shown significant antibacterial and antifungal activities, making them candidates for further exploration in treating infections .

- Anti-inflammatory Effects : Compounds in this class may also modulate inflammatory pathways, potentially benefiting conditions like arthritis and asthma.

Antitumor Activity

Furan derivatives have been studied for their antitumor properties. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on tumor cell lines:

- In vitro Studies : Compounds were tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity.

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of similar compounds:

- Bacterial Inhibition : Research has shown that certain derivatives effectively inhibit the growth of pathogenic bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis or function .

Case Studies

-

Case Study 1: Antitumor Efficacy

- A study involving a related compound demonstrated a 70% reduction in tumor size in murine models when administered at specific doses over a four-week period. The mechanism was attributed to apoptosis induction in cancer cells.

-

Case Study 2: Antimicrobial Testing

- A series of tests against common bacterial strains (e.g., E. coli, S. aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Q & A

What synthetic strategies are effective for constructing the pyrimidine-piperazine-furan scaffold in this compound?

Answer:

The synthesis typically involves sequential coupling reactions. For example:

- Step 1: Prepare the pyrimidine core (e.g., 2-methyl-6-(p-tolyloxy)pyrimidin-4-amine) via nucleophilic aromatic substitution using p-tolyloxy groups .

- Step 2: Attach the piperazine moiety through Buchwald-Hartwig amination or SNAr reactions under reflux in polar aprotic solvents (e.g., DMF, 80–100°C) .

- Step 3: Couple the furan-2-carbonyl group via carbodiimide-mediated amidation (e.g., EDCI/HOBt in dichloromethane) .

Key Optimization Parameters:

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–100°C | Higher yields at 80–100°C |

| Catalyst | Pd(OAc)₂ or CuI | Pd catalysts preferred for aryl couplings |

| Solvent | DMF or DCM | DCM for amidation; DMF for SNAr |

How can researchers resolve contradictions in spectroscopic data during structural validation?

Answer:

Contradictions often arise in NMR or MS spectra due to tautomerism in pyrimidine rings or rotameric effects in the piperazine moiety. Strategies include:

- Variable Temperature NMR: Perform ¹H NMR at 25°C and −20°C to observe dynamic effects .

- X-ray Crystallography: Resolve ambiguities using single-crystal data (e.g., triclinic system, space group P1) to confirm bond lengths and angles .

- DFT Calculations: Compare experimental and computed IR/UV spectra to validate tautomeric forms .

Example Crystallographic Data (from analogous compounds):

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P1 | |

| Unit Cell Volume | 1171.87 ų |

What computational methods are suitable for predicting the bioactivity of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT₃ or 5-HT₄), given the piperazine-furan pharmacophore .

- QSAR Models: Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor counts .

- ADMET Prediction: Tools like SwissADME assess permeability (e.g., BBB penetration) and metabolic stability .

Key In Silico Findings (from analogous compounds):

| Property | Predicted Value | Relevance |

|---|---|---|

| logP | 3.2 ± 0.5 | Moderate lipophilicity |

| TPSA | 65 Ų | Favorable for CNS targets |

How can researchers optimize reaction yields for the piperazine-pyrimidine coupling step?

Answer:

Low yields (<50%) in this step often result from steric hindrance or poor nucleophilicity. Solutions include:

- Microwave-Assisted Synthesis: Reduce reaction time (30–60 min vs. 12–24 hrs) and improve yields by 15–20% .

- Catalyst Screening: Test Pd₂(dba)₃ with Xantphos for Buchwald-Hartwig coupling, achieving >80% yield in some cases .

- Solvent Optimization: Use toluene with 10% DMF as a co-solvent to enhance solubility of aromatic intermediates .

What safety protocols are critical when handling this compound in vitro?

Answer:

- Toxicity Mitigation: Wear nitrile gloves and goggles due to potential irritancy (H315/H319 hazards) .

- Storage: Store at −20°C under argon to prevent hydrolysis of the methanone group .

- Waste Disposal: Neutralize with 10% acetic acid before disposal to avoid releasing reactive intermediates .

How can researchers address discrepancies between in silico predictions and experimental bioassay results?

Answer:

- Re-evaluate Force Fields: Use AMBER or CHARMM for docking to better model piperazine flexibility .

- Protease Inhibition Assays: Test against off-target kinases (e.g., CDK2) to identify false positives .

- Metabolite Screening: Use LC-MS to detect rapid hepatic degradation (e.g., cytochrome P450 oxidation) .

What advanced techniques validate the compound’s stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.